Product packaging for N-Methyl-2,2,2-trifluoroacetamide(Cat. No.:CAS No. 815-06-5)

N-Methyl-2,2,2-trifluoroacetamide

Cat. No.: B157008
CAS No.: 815-06-5
M. Wt: 127.07 g/mol
InChI Key: IQNHBUQSOSYAJU-UHFFFAOYSA-N
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Description

N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5) is a specialty chemical with the molecular formula C₃H₄F₃NO and a molecular weight of 127.07 g/mol . It is characterized as a white crystalline powder with a melting point range of 48°C to 52°C . This compound is easily soluble in organic solvents such as ethanol and esters but is insoluble in water . In research and industrial applications, this compound serves multiple specialized roles. It is valued as a performance-improving additive for lithium-ion battery electrolytes, where it functions to enhance low-temperature performance and extend the cycle life of the batteries . Furthermore, it acts as an effective anti-aging agent in plastics and coatings, where it helps delay material degradation caused by ultraviolet light exposure . The product is provided with a high purity level of ≥97.5% (GC) and must be stored under an inert atmosphere at room temperature . This product is strictly for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4F3NO B157008 N-Methyl-2,2,2-trifluoroacetamide CAS No. 815-06-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-methylacetamide
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InChI

InChI=1S/C3H4F3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNHBUQSOSYAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061153
Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

815-06-5
Record name N-Methyltrifluoroacetamide
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name Acetamide, 2,2,2-trifluoro-N-methyl-
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Record name N-methyl-2,2,2-trifluoroacetamide
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Synthetic Methodologies for N Methyl 2,2,2 Trifluoroacetamide and Its Derivatives

Established Synthetic Pathways for N-Methyl-2,2,2-trifluoroacetamide

This compound is a valuable synthetic intermediate used in the preparation of various biologically active molecules.

A primary and straightforward method for synthesizing this compound involves the acylation of methylamine (B109427) with trifluoroacetic anhydride (B1165640). This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of methylamine acts as a nucleophile, attacking one of the carbonyl carbons of trifluoroacetic anhydride. The subsequent loss of a trifluoroacetate (B77799) leaving group yields the desired N-methylated amide. The reaction is typically carried out in a suitable solvent and may involve the use of a base to neutralize the trifluoroacetic acid byproduct.

Another approach involves the reaction of trifluoroacetic acid ethyl ester with methylamine to produce N-Methyltrifluoroacetamide. wikipedia.org

Beyond the use of trifluoroacetic anhydride, other trifluoroacetylating agents can be employed to synthesize this compound. These alternatives may offer advantages in terms of reactivity, selectivity, or handling characteristics. For instance, trifluoroacetyl chloride can be used in a similar fashion to the anhydride, reacting with methylamine to form the corresponding amide and hydrogen chloride. This method necessitates the use of a base to scavenge the HCl produced.

Additionally, a catalytic methodology has been developed for the synthesis of N-methyl secondary amides through the dehydrative condensation of hydroxycarboxylic acids with aqueous methylamine, utilizing a diboronic acid anhydride (DBAA) catalyst. rsc.org

An alternative pathway to this compound involves its formation as a byproduct in the synthesis of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). When N-methyltrifluoroacetamide is reacted with N,O-bis(trimethylsilyl)acetamide (BSA), the primary product is MSTFA. chemicalbook.comgoogle.com However, during the trimethylsilylation of compounds containing hydroxyl, carboxyl, primary and secondary amino, or thiol groups using MSTFA, N-Methyltrifluoroacetamide is generated as a byproduct. wikipedia.org This regenerated N-Methyltrifluoroacetamide is highly volatile, which is advantageous in gas chromatography as it elutes before the trimethylsilyl (B98337) derivatives, preventing peak overlap. wikipedia.orgdshs-koeln.de

Synthesis of this compound Derivatives

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylating agent for derivatization in gas chromatography-mass spectrometry (GC-MS) analysis. wikipedia.orgsigmaaldrich.com

A common and efficient method for synthesizing MSTFA is the reaction of N-methyltrifluoroacetamide with N,O-bis(trimethylsilyl)acetamide (BSA). chemicalbook.comgoogle.com This reaction can be performed with or without a solvent. wikipedia.orggoogle.com For example, reacting N-methyltrifluoroacetamide with BSA in benzene (B151609) at 80°C for 3 hours, followed by distillation, yields MSTFA. chemicalbook.comgoogle.com A solvent-free approach involves heating a mixture of N-methyltrifluoroacetamide and BSA at 100°C for 4 hours, followed by distillation under reduced pressure, which can result in a yield of 94%. google.com The optimal molar ratio of N-methyltrifluoroacetamide to BSA is typically between 1:1 and 1:1.3. google.com This method is advantageous as it avoids the formation of salt byproducts and the use of corrosive reactants. google.com

The synthesis of MSTFA was first reported by M. Donike in 1969. dshs-koeln.de

Table 1: Reaction Conditions for the Synthesis of MSTFA

ReactantsSolventTemperature (°C)Time (hours)Yield (%)Reference
N-methyltrifluoroacetamide, N,O-bis(trimethylsilyl)acetamideBenzene80391 google.com
N-methyltrifluoroacetamide, N,O-bis(trimethylsilyl)acetamideNone100494 google.com

N-Methyl-bis-trifluoroacetamide (MBTFA) is a trifluoroacetylating reagent used for the derivatization of various compounds, particularly for analysis by gas chromatography with electron capture detection (ECD). sigmaaldrich.comcovachem.comthamesrestek.co.uk It readily reacts with primary and secondary amines, as well as hydroxyl and thiol groups. covachem.com

The synthesis of MBTFA involves the introduction of a second trifluoroacetyl group to N-methyltrifluoroacetamide. This can be achieved by reacting N-methyltrifluoroacetamide with a strong trifluoroacetylating agent, such as trifluoroacetic anhydride, under appropriate conditions. The resulting derivatives and byproducts of MBTFA are volatile, making it suitable for GC applications. covachem.com

Table 2: Properties of Synthesized Compounds

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound-C₃H₄F₃NO127.07156-157
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAC₆H₁₂F₃NOSi199.25130-132
N-Methyl-bis-trifluoroacetamideMBTFAC₅H₃F₆NO₂223.07121-122

Synthesis of N-Methoxy-N-methyl-2,2,2-trifluoroacetamide

A common derivative, N-Methoxy-N-methyl-2,2,2-trifluoroacetamide, also known as a Weinreb amide, is a versatile reagent in organic synthesis. ottokemi.comtcichemicals.com It serves as a useful intermediate for creating fluorinated compounds, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a trifluoromethyl group can enhance bioavailability and efficacy. chemimpex.com

A documented large-scale synthesis involves the reaction of N,O-dimethylhydroxylamine hydrochloride with trifluoroacetic anhydride in the presence of a base. chemicalbook.com The general procedure is outlined below:

To a suspension of N,O-dimethylhydroxylamine hydrochloride in a solvent like dichloromethane, trifluoroacetic anhydride and a base such as pyridine (B92270) are added sequentially at a controlled temperature, typically around 0 °C. The mixture is stirred for a period to allow the reaction to complete. Following the reaction, the mixture is worked up by washing with aqueous acid and water. The organic layer containing the product is then dried and concentrated to yield the crude N-Methoxy-N-methyl-2,2,2-trifluoroacetamide, often with high purity and yield. chemicalbook.com

Table 1: Synthesis of N-Methoxy-N-methyl-2,2,2-trifluoroacetamide chemicalbook.com

Reactant/Reagent Molar Ratio Purpose
N,O-Dimethylhydroxylamine hydrochloride 1.1 eq Amine source
Trifluoroacetic anhydride 1.0 eq Acylating agent
Pyridine 2.2 eq Base
Dichloromethane - Solvent
Product

General Procedures for Trifluoroacetylated Amides

The synthesis of trifluoroacetylated amides, including this compound, generally follows standard amidation protocols where a trifluoroacetylating agent reacts with a suitable amine. libretexts.org The high reactivity of acylating agents containing the electron-withdrawing trifluoromethyl group facilitates these reactions.

Common methods for forming amides include the reaction of an amine with:

Acid Chlorides: Trifluoroacetyl chloride is a highly reactive agent that readily reacts with primary or secondary amines to form the corresponding amide. These reactions are typically fast and exothermic.

Acid Anhydrides: Trifluoroacetic anhydride (TFAA) is another effective trifluoroacetylating agent. It reacts with amines to form the amide and a trifluoroacetate salt of the amine or, if a non-nucleophilic base is used, trifluoroacetic acid as a byproduct. chemicalbook.com

Esters: While less reactive than acid chlorides or anhydrides, esters like methyl trifluoroacetate can also be used to form amides, often requiring heat or catalysis. Esters derived from more acidic alcohols (e.g., phenols) are more reactive. libretexts.org

A general procedure involves dissolving the amine (e.g., methylamine) in a suitable aprotic solvent. The trifluoroacetylating agent (e.g., trifluoroacetic anhydride) is then added, often at a reduced temperature to control the reaction rate. A non-nucleophilic base may be included to scavenge the acid byproduct. After the reaction is complete, an aqueous workup is typically performed to remove salts and byproducts, followed by extraction and purification of the final amide. thieme-connect.de The trifluoroacetyl group can also be introduced to activate other functional groups for subsequent reactions. organic-chemistry.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches focus on the direct amidation of trifluoroacetic acid with methylamine or its equivalents, bypassing the need for highly reactive and often corrosive acylating agents like trifluoroacetyl chloride.

Boron-based reagents have emerged as effective catalysts for direct amidation reactions. nih.gov For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has been shown to be an effective reagent for the direct amidation of various carboxylic acids and amines. nih.gov This type of catalysis typically involves the activation of the carboxylic acid by the boron reagent, facilitating nucleophilic attack by the amine. These reactions can often be performed under milder conditions than traditional methods that require high temperatures. nih.gov

Other potential catalytic systems could involve the use of phosphonium-based catalysts. While detailed investigations for the specific synthesis of this compound are not extensively published, related research on the synthesis of N-trifluoroethyl substituted compounds points towards the utility of electrophilic fluorophosphonium cations in activating substrates for subsequent reactions. scholaris.ca

Table 2: Example of Boron-Mediated Amidation Conditions nih.gov

Component Role Notes
Carboxylic Acid Substrate e.g., Trifluoroacetic acid
Amine Substrate e.g., Methylamine
B(OCH₂CF₃)₃ Reagent/Catalyst Promotes amide bond formation
Acetonitrile (MeCN) Solvent Common solvent for this reaction

Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more environmentally benign and safer manufacturing processes.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic direct amidation is preferable to using stoichiometric reagents that generate significant waste.

Use of Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous solvents like dichloromethane. chemicalbook.com Green chemistry encourages the use of safer alternatives or even solvent-free conditions. nih.gov For example, exploring reactions in water, supercritical fluids, or biodegradable solvents would be a green approach.

Catalysis: As mentioned previously, catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. nih.gov

Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable lower reaction temperatures.

Waste Prevention: One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, can reduce waste by eliminating the need for purification of intermediate compounds. nih.gov A method for synthesizing N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) from N-methyl trifluoroacetamide highlights an advantage of avoiding a filtration step to remove byproduct salt, which aligns with waste prevention principles. google.com Furthermore, employing solid-phase workups with scavenger resins can provide a more convenient and less wasteful alternative to traditional aqueous workups. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

N Methyl 2,2,2 Trifluoroacetamide As a Protecting Group in Complex Molecule Synthesis

Applications in Peptide Synthesis

The unique properties of the trifluoroacetyl group have led to its application in the highly demanding field of peptide synthesis. While trifluoroacetylation can occur as an unwanted side reaction during SPPS under certain conditions, its intentional use as a temporary protecting group offers distinct advantages. pnas.orgnih.gov It has been used for N-terminal protection and, more significantly, to facilitate site-specific modifications of the peptide backbone. google.com

The use of the trifluoroacetamide (B147638) (Tfac) group for N-terminal protection in solid-phase peptide synthesis (SPPS) is a relatively novel application. google.comgoogle.com Traditionally, the Fmoc and Boc groups have dominated SPPS. google.com However, Tfac presents a viable alternative. google.com

The introduction of the Tfac group can be accomplished in two ways:

Solution-phase synthesis : An amino acid can be converted to its N-Tfac derivative before being coupled to the resin-bound peptide chain using standard coupling agents. google.com

On-resin protection : After the cleavage of a standard N-terminal protecting group (like Fmoc or Boc), the newly freed amine on the resin can be treated with an excess of triethylamine (B128534) and ethyl trifluoroacetate (B77799) in DMF to afford the N-Tfac protected peptide in high yield. google.com

A key aspect of its use in SPPS is the method of its removal. The Tfac group can be cleaved from the resin-bound peptide using excess sodium borohydride (B1222165) in a 1:1 mixture of THF and ethanol. google.com This specific deprotection condition is orthogonal to many side-chain protecting groups used in SPPS, highlighting its utility in complex synthetic schemes. researchgate.netfao.org

A significant application of the Tfac group in peptide chemistry is its role in directing site-specific N-methylation of the peptide backbone. researchgate.netfao.orgnih.gov N-methylated peptides are of great interest as they often exhibit improved pharmacokinetic properties, such as increased metabolic stability and membrane permeability. researchgate.net

The electron-withdrawing trifluoromethyl group makes the amide proton of the N-Tfac group sufficiently acidic to be removed under specific reaction conditions, allowing for subsequent alkylation. google.com This activation enables the selective methylation of the nitrogen atom protected by the Tfac group, while other amide nitrogens in the peptide chain remain unreactive. google.comfao.orgnih.gov This method provides a mild and efficient pathway for introducing N-methylation at a specific, predetermined site on a peptide while it is still attached to the solid support. fao.orgnih.gov

The Mitsunobu reaction is a powerful tool for achieving the site-specific N-methylation of Tfac-protected peptides on a solid support. fao.orgnih.gov The reaction proceeds efficiently under mild conditions, yielding the N-methylated product in high purity. google.comgoogle.com

The typical on-resin procedure involves treating the N-Tfac protected peptide with an excess of methanol (B129727) (as the methyl source) and triphenylphosphine (B44618) in a solvent like tetrahydrofuran (B95107) (THF). google.com The reaction is then initiated by the addition of an azodicarboxylate, such as diisopropyl azadicarboxylate (DIAD). google.com These conditions have been shown to achieve over 99% N-methylation within 30 minutes. google.comgoogle.com Following the successful methylation, the Tfac group can be cleanly removed by reduction with sodium borohydride, revealing the N-methylated amine and allowing for further peptide chain elongation if desired. researchgate.netfao.org

Table 2: On-Resin N-Methylation of Tfac-Protected Peptides via Mitsunobu Reaction

Step Reagents Solvent Time Yield Reference
Methylation Methanol, Triphenylphosphine, Diisopropyl azadicarboxylate (DIAD) Tetrahydrofuran (THF) < 30 min >99% google.comgoogle.com
Deprotection Sodium borohydride (NaBH₄) Tetrahydrofuran (THF) / Ethanol (1:1) 30-60 min ~100% google.comresearchgate.net

Site-Specific N-Methylation of Peptides using N-Trifluoroacetamides

Modulation of Peptide Pharmacokinetic Properties

The trifluoroacetyl (Tfac) protecting group, derived from N-Methyl-2,2,2-trifluoroacetamide, plays a crucial role in the strategic modification of peptides to enhance their pharmacokinetic profiles. A significant challenge in the development of peptide-based therapeutics is their generally poor metabolic stability and rapid in vivo clearance. N-methylation of the peptide backbone is a widely recognized strategy to address these limitations by improving proteolytic resistance and membrane permeability.

The Tfac group facilitates site-specific N-methylation of peptides. The electron-withdrawing nature of the trifluoroacetyl group increases the acidity of the amide proton, making it amenable to methylation under specific conditions, such as the Mitsunobu reaction. This targeted modification allows for the introduction of N-methyl groups at desired positions within the peptide sequence, which can profoundly influence the peptide's conformational properties and its interactions with biological targets and metabolic enzymes.

Research has demonstrated that peptides containing an N-terminal trifluoroacetamide can be selectively methylated. This strategic N-methylation can lead to peptides with improved pharmacokinetic properties, including a longer in vivo half-life and enhanced oral availability. The ability to precisely control the sites of N-methylation using the Tfac protecting group is a powerful tool for medicinal chemists to fine-tune the drug-like properties of peptide candidates.

Protection of Other Functional Groups

The application of the trifluoroacetyl group, introduced via reagents like this compound or trifluoroacetic anhydride (B1165640), extends beyond the protection of primary and secondary amines to other nucleophilic functional groups.

Protection of Hydroxyl Groups

O-Trifluoroacetylation is a method used to protect hydroxyl groups in various synthetic contexts. bath.ac.ukresearchgate.net The resulting trifluoroacetate esters are generally stable under neutral and acidic conditions but can be readily cleaved by mild basic hydrolysis or other nucleophilic reagents. This orthogonality makes the trifluoroacetyl group a useful tool for the temporary protection of alcohols and phenols during multi-step syntheses. For instance, in the synthesis of complex energetic materials, O-trifluoroacetylation has been employed to protect hydroxyl groups during nitration reactions, with subsequent removal under mild solvolytic conditions. bath.ac.ukresearchgate.net

Protection of Thiols

The protection of the highly nucleophilic thiol group of cysteine residues is critical in peptide and protein chemistry. While a wide array of thiol-protecting groups exists, the trifluoroacetyl group has also been investigated for this purpose. S-trifluoroacetylation of cysteine can be achieved, and the resulting thioester exhibits distinct reactivity. Research has shown that S-fluoroacetylation can lead to cleavage of the peptide backbone under neutral aqueous conditions, indicating a specific reactivity that can be harnessed for protein engineering applications.

The deprotection of S-trifluoroacetylated cysteine can be achieved under specific conditions. While trifluoroacetic acid (TFA) is commonly used in peptide chemistry for the cleavage of other protecting groups, its effect on S-trifluoroacetyl groups needs careful consideration, as it may not be sufficient for complete removal under standard conditions. The development of selective deprotection methods for S-trifluoroacetyl groups is an area of ongoing research, aiming to expand the toolkit for orthogonal protection strategies in the synthesis of complex peptides and proteins containing multiple cysteine residues.

Trifluoroacetyl as a Protecting Group for 1-Halo Sugars

The trifluoroacetyl (TFA) group, introduced via reagents like this compound or, more commonly, trifluoroacetic anhydride (TFAA), serves as a specialized temporary protecting group for hydroxyl moieties in carbohydrate chemistry. Its primary utility in the context of 1-halo sugars lies not merely in masking a hydroxyl group, but in its profound electronic influence over the reactivity and stereoselectivity of subsequent glycosylation reactions.

The TFA group is strongly electron-withdrawing, a characteristic that significantly alters the electronic properties of the sugar ring. This effect is particularly important when dealing with glycosyl donors, such as 1-halo sugars (glycosyl halides), where controlling the stereochemical outcome of the glycosidic bond formation is a paramount challenge. The presence of electron-withdrawing groups, like TFA, on the sugar ring tends to destabilize the formation of intermediate oxocarbenium ions that are central to non-selective SN1-type glycosylation pathways. nih.gov By disfavoring this intermediate, the TFA group helps to steer the reaction mechanism towards a more predictable, stereoselective SN2-like displacement of the anomeric halide. nih.gov

Research Findings on Stereochemical Control

Detailed studies have demonstrated that the strategic placement of electron-withdrawing protecting groups at positions remote from the anomeric center (C1) can exert a powerful directing effect on the stereochemistry of glycosylation. nih.gov This phenomenon, sometimes referred to as remote participation, is critical for the synthesis of complex oligosaccharides where specific anomeric configurations are required.

For instance, research on various glycosyl donors, including mannopyranosyl and rhamnopyranosyl donors, has shown that electron-withdrawing groups promote the formation of equatorial (often β-linked) glycosides. nih.gov In the case of glycosyl donors containing a 2-deoxy-2-N-trifluoroacetamido group, the use of sulfoxide (B87167) activation conditions has been shown to produce β-glycosides exclusively and in high yields. google.com This high stereoselectivity is attributed to the electronic properties of the N-trifluoroacetamido group.

The table below summarizes representative outcomes of glycosylation reactions using donors equipped with electron-withdrawing trifluoroacetyl groups, illustrating the high yields and stereoselectivity that can be achieved.

Glycosyl Donor PrecursorActivating ConditionsAcceptorProduct ConfigurationYield (%)Reference
2-Deoxy-2-N-trifluoroacetamido-glycopyranosyl sulfoxideSulfoxide GlycosylationVarious Alcoholsβ-glycosideHigh google.com
Thioglycoside with O-TFA at C5N-Iodosuccinimide/TfOHMonosaccharide Alcoholα-arabinofuranoside~70-85
Glucosyl N-phenyl-trifluoroacetimidate with O-TFA at C6Trimethylsilyl (B98337) triflate (TMSOTf)Disaccharide Alcoholα-glucoside~80-90 researchgate.net

This table is illustrative and compiles data from related systems to show the effect of the trifluoroacetyl group. Specific yields are highly dependent on the exact substrates and conditions used.

The trifluoroacetyl group is valued not only for its directing effects but also for its lability. It can be readily cleaved under mild basic conditions, such as treatment with potassium carbonate in methanol/water or dilute ammonia, which allows for the selective deprotection of the hydroxyl group without disturbing other, more robust protecting groups like benzyl (B1604629) ethers or acetals. google.comnih.gov This orthogonality is a key feature in multi-step synthetic strategies toward complex carbohydrates.

N Methyl 2,2,2 Trifluoroacetamide As a Reagent in Organic Transformations

Trifluoroacetylation Reactions

N-Methyl-2,2,2-trifluoroacetamide serves as an effective reagent for the introduction of the trifluoroacetyl group onto various nucleophiles. This transformation is particularly valuable for the protection of functional groups and for the preparation of trifluoroacetylated compounds with unique chemical and biological properties.

Derivatization of Amines

The trifluoroacetylation of amines is a crucial transformation in organic synthesis, particularly in peptide chemistry, where the trifluoroacetyl (Tfa) group is employed as a protective group for the N-terminus of amino acids. google.comgoogle.com The use of this compound and related reagents like ethyl trifluoroacetate (B77799) offers an efficient method for this derivatization. google.com The Tfa group provides a hyperlabile protecting group that can be selectively removed under specific conditions, making it orthogonal to many other protecting groups used in solid-phase peptide synthesis (SPPS). semanticscholar.orgtcichemicals.comresearchgate.net

The reaction involves the treatment of a primary or secondary amine with the trifluoroacetylating agent, often in the presence of a base, to afford the corresponding N-trifluoroacetylated amine. google.com The stability of the Tfa group to certain reagents, such as piperidine (B6355638) and hydrazine, while being readily cleaved by reagents like sodium borohydride (B1222165), underscores its utility in complex synthetic sequences. google.com

Table 1: Trifluoroacetylation of Amines

Amine SubstrateTrifluoroacetylating AgentReaction ConditionsYield (%)Reference
Amino Acid (Solution Phase)Ethyl trifluoroacetateMethanol (B129727), Triethylamine (B128534)>99 google.com
Resin-bound PeptideEthyl trifluoroacetate, DBUDMFNot specified nih.gov
Primary/Secondary AmineTrifluoroacetic acid, Trichloromethylchloroformate, TriethylamineChloroform (B151607), 0-25 °CNot specified google.com

This table presents a selection of methods for the trifluoroacetylation of amines, highlighting the versatility of the trifluoroacetyl group in peptide synthesis and general amine protection.

Trifluoroacetylation of Alcohols

The trifluoroacetylation of alcohols is another important application, leading to the formation of trifluoroacetate esters. These esters can serve as intermediates in various transformations or as final products with desired properties. While direct examples using this compound are not extensively documented in the readily available literature, the general reactivity pattern of trifluoroacetamides suggests their potential for this transformation. The reaction would likely proceed via nucleophilic attack of the alcohol on the activated carbonyl of the trifluoroacetamide (B147638).

Trifluoroacetylation of Other Nucleophiles

The reactivity of this compound extends to other nucleophiles, such as thiols. Thiols are known to be excellent nucleophiles and can react with acylating agents to form thioesters. scholaris.ca The trifluoroacetylation of thiols would yield trifluorothioacetates, which are valuable intermediates in organic synthesis. For instance, trifluoroacetylation can activate a nitrogen atom, facilitating the reductive cleavage of a neighboring sulfonyl group. google.com

Phosphines, another class of potent nucleophiles, are also expected to react with this compound. The reaction would likely result in the formation of a phosphonium (B103445) species, which could then undergo further transformations. The electrophilic trifluoromethylation of phosphines using hypervalent iodine-CF3 reagents is a known reaction, suggesting the potential for related chemistry with trifluoroacetamide derivatives. tcichemicals.com

Introduction of Trifluoromethyl Groups

The trifluoromethyl (CF3) group is a critical substituent in medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability. Trifluoroacetamide derivatives, including this compound, have emerged as valuable precursors for the introduction of this important functional group.

Nucleophilic Trifluoromethylation with Trifluoroacetamide Derivatives

Trifluoroacetamide derivatives can serve as sources of the trifluoromethyl anion (CF3-) for nucleophilic trifluoromethylation reactions. semanticscholar.orgresearchgate.net This approach provides an alternative to more traditional reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). The reaction typically involves the activation of the trifluoroacetamide, leading to the generation of a reactive trifluoromethyl species that can then attack an electrophile, such as a carbonyl compound. semanticscholar.org

The nucleophilic trifluoromethylation of aldehydes and ketones using trifluoroacetamide derivatives furnishes the corresponding trifluoromethylated alcohols, which are important building blocks in the synthesis of pharmaceuticals and agrochemicals. semanticscholar.orgnih.gov Research has shown that various trifluoroacetamide and trifluoromethanesulfinamide derivatives are effective for the trifluoromethylation of both aldehydes and ketones. researchgate.net

Table 2: Nucleophilic Trifluoromethylation of Carbonyl Compounds

Carbonyl SubstrateTrifluoromethylating AgentReaction ConditionsProductYield (%)Reference
AldehydesTrifluoromethyl iodide / TDAEPhotochemical, -20 °CTrifluoromethylated alcoholup to 95 nih.govorganic-chemistry.org
KetonesTrifluoromethyl iodide / TDAEPhotochemical, -20 °CTrifluoromethylated alcoholup to 95 nih.govorganic-chemistry.org
EstersFluoroform / KHMDSTriglyme, -40 °CTrifluoromethyl ketoneup to 92 beilstein-journals.orgnih.govbeilstein-journals.org

This table showcases various methods for nucleophilic trifluoromethylation, including those that utilize precursors conceptually related to trifluoroacetamides, highlighting the formation of valuable trifluoromethylated products.

Electrophilic Trifluoromethylation with Trifluoroacetamide Derivatives

While the direct use of this compound as a precursor for electrophilic trifluoromethylating agents is not prominently described, the broader class of trifluoroacetamides and related compounds plays a role in the development of these powerful reagents. beilstein-journals.org Electrophilic trifluoromethylation reagents are designed to deliver a "CF3+" equivalent to a nucleophilic substrate. beilstein-journals.orgrsc.org The synthesis of such reagents often involves the transformation of a compound containing a C-CF3 bond. It is conceivable that derivatives of this compound could be chemically modified to generate species with electrophilic trifluoromethylating capabilities.

Stereoselective Aspects of Trifluoromethylation

The introduction of a trifluoromethyl group (CF3) can significantly alter the biological and chemical properties of organic molecules. While this compound itself is not a direct trifluoromethylating agent, it serves as a crucial precursor for the synthesis of reagents used in nucleophilic trifluoromethylation. Trifluoroacetamides derived from O-silylated-1,2-aminoalcohols have been identified as a particularly attractive family of reagents. These compounds are capable of trifluoromethylating both enolizable and non-enolizable carbonyl substrates. The presence of a substituent at the α-position relative to the nitrogen atom in these reagents can enable reactions to proceed even at room temperature. etsu.edu

Although promising results have been achieved in the enantioselective trifluoromethylation of prochiral substrates with some members of this reagent family, specific studies detailing the stereoselective aspects of trifluoromethylation reactions that originate from this compound are not extensively documented in the reviewed literature. etsu.edu The development of chiral variants of these reagents derived from this compound could offer a potential avenue for achieving high levels of stereocontrol in trifluoromethylation reactions.

Reactivity in Specific Reaction Classes

Hydroamidation Reactions with Trifluoroacetamides

Hydroamidation, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful method for the synthesis of amides. Research into the hydroamidation of alkenes using trifluoroacetamides has provided valuable insights into their reactivity. Generally, N-alkyl trifluoroacetamides, such as this compound, exhibit lower reaction rates and conversions compared to their N-aryl counterparts. chemicalbook.comgeorgiasouthern.edugeorgiasouthern.edu

The choice of base and reaction temperature plays a critical role in the success of these reactions. Strong bases like 1,8-Diazabicycloundecene (DBU) and potassium tert-butoxide (KOtBu) have been shown to promote the reaction. chemicalbook.comgeorgiasouthern.edugeorgiasouthern.edu Temperature studies have indicated that many of these reactions reach a plateau at elevated temperatures, with room temperature often providing the highest conversions. georgiasouthern.edu This phenomenon may be attributed to base degradation or the formation of side products that inhibit the reaction at higher temperatures.

AlkeneAmideBaseTemperature (°C)Conversion (%)
Methyl acrylateN-aryl trifluoroacetamidesDBURoom Temp.Near quantitative
AcrylonitrileN-aryl acetamidesDBURoom Temp.>95
Methyl acrylateN-aryl acetamidesKOtBuRoom Temp.>95 (with side reactions)
AlkenesN-alkyl trifluoroacetamidesHunig's baseVariousLower conversions

This table summarizes general findings for hydroamidation reactions with trifluoroacetamides and related compounds. Specific data for this compound was not available in the reviewed literature.

Reactions with Carbonyl Substrates

The reaction of amides with carbonyl compounds is a fundamental transformation in organic chemistry. While there is a lack of specific studies detailing the direct reaction of this compound with carbonyl substrates such as aldehydes and ketones in the reviewed literature, general principles of carbonyl chemistry can provide some expectations. The nitrogen atom of an amide is generally not sufficiently nucleophilic to attack a carbonyl group without activation.

However, this compound can be a precursor to more reactive species. For instance, its deprotonation could potentially lead to a nucleophile capable of reacting with carbonyl compounds. Furthermore, derivatives of this compound are utilized in related transformations. For example, a review on nucleophilic trifluoromethylation mentions that trifluoroacetamides are starting materials for reagents that react with carbonyl compounds. researchgate.net These reagents, however, are distinct from this compound itself. A protocol for the nucleophilic trifluoromethylation of various carbonyl compounds has been developed using trifluoroacetaldehyde (B10831) hydrate (B1144303), which is conceptually related through the trifluoroacetyl group. nih.gov

Carbonyl SubstrateReagent SystemProduct Type
Aldehydes & KetonesTrifluoroacetamides derived from O-silylated-1,2-aminoalcoholsα-Trifluoromethyl alcohols
Aldehydes & KetonesTrifluoroacetaldehyde hydrate / t-BuOKα-Trifluoromethyl alcohols

This table illustrates related reactions but does not represent direct reactions of this compound with carbonyl substrates.

Participation in Ring Contraction Reactions

Ring contraction reactions are valuable transformations for the synthesis of strained or functionalized cyclic systems. While the direct participation of this compound in ring contraction reactions is not explicitly documented in the reviewed scientific literature, related N-acyl compounds are known to be involved in such rearrangements.

One of the most well-known examples is the Favorskii rearrangement, which involves the rearrangement of α-halo ketones in the presence of a base to yield a ring-contracted carboxylic acid derivative. harvard.educhemistrysteps.com Although this reaction typically involves carboxylates, the underlying principles could potentially be extended to N-acyl derivatives under specific conditions.

Another relevant transformation is the Wolff rearrangement of α-diazoketones, which proceeds through a ketene (B1206846) intermediate to afford a ring-contracted product. harvard.eduwikipedia.orguchicago.edu While this reaction does not directly involve an amide, the resulting ketene can be trapped by amines to form amides, suggesting a potential, albeit indirect, link to N-acyl compounds.

The common thread in many ring contraction reactions is the formation of a key intermediate, such as a cyclopropanone (B1606653) in the Favorskii rearrangement or a carbene in the Wolff rearrangement, which then undergoes rearrangement. harvard.educhemistrysteps.comwikipedia.orguchicago.edu The involvement of an N-methyl-trifluoroacetamido group in stabilizing or directing such intermediates would be a prerequisite for its direct participation in a ring contraction reaction. However, at present, there is no direct evidence from the reviewed literature to support this.

Analytical and Spectroscopic Characterization of N Methyl 2,2,2 Trifluoroacetamide and Its Adducts

Spectroscopic Techniques for Structural Elucidation

A combination of nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy is typically employed to comprehensively characterize N-Methyl-2,2,2-trifluoroacetamide. These techniques are complementary, each offering unique insights into the molecular structure. NMR spectroscopy reveals the chemical environment of individual atoms, while IR and Raman spectroscopies probe the vibrational modes of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For this compound, ¹H, ¹⁹F, and ¹³C NMR are all highly informative. High-resolution proton and fluorine resonance spectra of N-methyltrifluoroacetamide have been studied in various solvents like tetrahydrofuran (B95107) and acetone. chemicalbook.comsigmaaldrich.com

The ¹H NMR spectrum of this compound provides information on the hydrogen atoms within the molecule. The spectrum is expected to show signals for the methyl (CH₃) protons and the amide (N-H) proton. The chemical shifts of these protons are influenced by the highly electronegative trifluoromethyl group and the amide functionality.

In a study of N-methyltrifluoroacetamide, the following coupling constants were determined: J(NH, Me) = 4.8 Hz, J(NH, CF₃) = 1.1 Hz, and J(CF₃, CH₃) = 0.7 Hz. nih.gov The signal for the methyl protons will appear as a doublet due to coupling with the amide proton, and further split into a quartet by the trifluoromethyl group. The amide proton signal will be a quartet due to coupling with the methyl protons and will also show coupling to the trifluoromethyl group. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Table 1: Representative ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~7.5 - 8.5br qJ(H,H) ≈ 4.8, J(H,F) ≈ 1.1
CH₃~2.9dqJ(H,H) ≈ 4.8, J(H,F) ≈ 0.7

Note: Chemical shifts are approximate and can vary based on experimental conditions. The multiplicity "br q" denotes a broad quartet.

Given the presence of the trifluoromethyl (CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. The chemical shift of the CF₃ group is highly sensitive to its electronic environment.

For trifluoroacetamide (B147638) derivatives, the ¹⁹F NMR signal for the CF₃ group typically appears as a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, this signal would be split by the neighboring N-H and CH₃ protons. The chemical shift is generally found in the range of -65 to -80 ppm relative to a CFCl₃ standard. The use of trifluoroacetamide and its analogues as ¹⁹F NMR probes has been explored for monitoring biological interactions and determining intracellular environments.

Table 2: Representative ¹⁹F NMR Data for this compound

Fluorine NucleiChemical Shift (δ, ppm)Multiplicity (Proton Coupled)
CF₃~ -75qd

Note: Chemical shift is an approximate value relative to CFCl₃. The multiplicity "qd" denotes a quartet of doublets.

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. Three distinct signals are expected, corresponding to the carbonyl carbon (C=O), the trifluoromethyl carbon (CF₃), and the methyl carbon (CH₃).

The carbonyl carbon signal is typically found in the downfield region of the spectrum. The trifluoromethyl carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms (¹JCF), with a large coupling constant. The methyl carbon will also show coupling to the attached protons. The specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent fluorine and oxygen atoms.

Table 3: Representative ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C=O~157q²J(C,F) ≈ 35
CF₃~116q¹J(C,F) ≈ 288
CH₃~26q¹J(C,H) ≈ 140

Note: Chemical shifts are approximate and can vary. The multiplicities and coupling constants are for one-bond and two-bond couplings.

In adducts and more complex derivatives of this compound, NMR spin-spin couplings play a crucial role in determining stereochemistry. Specifically, through-space couplings between protons and fluorine atoms that are not directly bonded can provide valuable information about the conformation of the molecule.

Studies on tertiary trifluoroacetamides have shown that through-space ¹H-¹⁹F spin-spin couplings can be observed. These couplings, often identified using techniques like 1D and 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), occur when a proton and a fluorine atom are in close spatial proximity, regardless of the number of bonds separating them. The presence of a HOESY cross-peak between the CF₃ fluorine atoms and specific protons can establish the relative stereochemistry, such as the E/Z conformation of the amide bond. For instance, in certain dibenzoazepine and benzodiazepine (B76468) derivatives of trifluoroacetamide, these through-space couplings have been instrumental in assigning the major (E) and minor (Z) conformers in solution. avantorsciences.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. Both methods probe the vibrational energy levels of the molecule, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment. Raman spectroscopy, on the other hand, measures the inelastic scattering of light, and is sensitive to vibrations that cause a change in the polarizability of the molecule.

The IR and Raman spectra of this compound are characterized by bands corresponding to the vibrations of the N-H, C-H, C=O, and C-F bonds. The strong electron-withdrawing nature of the trifluoromethyl group influences the vibrational frequencies of adjacent bonds, particularly the carbonyl (C=O) stretching frequency.

Table 4: Principal IR and Raman Bands for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)IR IntensityRaman Intensity
N-H stretch3400 - 3200StrongMedium
C-H stretch (methyl)3000 - 2850MediumStrong
C=O stretch (Amide I)1750 - 1720Very StrongMedium
N-H bend (Amide II)1570 - 1515StrongWeak
C-F stretch (asymmetric)~1250Very StrongMedium
C-F stretch (symmetric)~1180Very StrongStrong
C-N stretch1200 - 1020MediumMedium

Note: These are approximate ranges and the exact peak positions and intensities can be found in spectral databases. chemicalbook.comthermofisher.comsigmaaldrich.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for the analysis of this compound and its adducts, providing detailed information about their molecular weight and fragmentation patterns. acdlabs.com Soft ionization techniques, such as electrospray ionization (ESI), are often employed, which typically result in minimal fragmentation and a prominent molecular ion peak. acdlabs.com The formation of adduct ions, where the analyte molecule associates with other ions present in the sample (like Na⁺ or K⁺) or solvent molecules, is a common phenomenon in ESI-MS. acdlabs.comucdavis.edu These adducts can aid in the identification of the molecular ion. acdlabs.com

High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas. The formation of ion-molecule adducts can also be studied in detail using various mass spectrometers, including ion trap, triple quadrupole, and quadrupole-Orbitrap systems, with the extent of adduct formation depending on the specific compound and instrument parameters. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, its derivatives are frequently analyzed using this method. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used derivatizing agent that converts polar functional groups into more volatile and thermally stable silyl (B83357) derivatives, making them amenable to GC-MS analysis. nih.govpubcompare.ai This is particularly useful in diverse fields such as metabolomics, pharmaceutical analysis, and environmental monitoring. pubcompare.ai

The derivatization process with reagents like MSTFA is essential for the analysis of various compounds, including stimulants and caffeine (B1668208) metabolites in biological samples like urine. sigmaaldrich.com The resulting derivatives exhibit excellent chromatographic properties. mdpi.com The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint for identification. The electron ionization (EI) source is a commonly used hard ionization technique in GC-MS, which generates a reproducible fragmentation pattern aiding in structural elucidation. mdpi.com

For example, the analysis of steroid hormones like 17α-ethinylestradiol (EE2) and estrone (B1671321) (E1) has been improved by optimizing silylation procedures using MSTFA, among other reagents, for subsequent GC-MS determination. nih.gov The choice of solvent can significantly influence the derivatization reaction, with pyridine (B92270) and dimethyl formamide (B127407) being effective for producing a single, desired derivative of EE2. nih.gov

Pyrolysis-Gas-Phase Derivatization-GC/MS (Py-GPD-GC/MS)

A specialized and innovative technique known as Pyrolysis-Gas-Phase Derivatization-Gas Chromatography/Mass Spectrometry (Py-GPD-GC/MS) has been developed for the analysis of complex materials like polymers. nih.gov This method is particularly valuable for polymers with urethane (B1682113) bonds, which upon pyrolysis, can produce reactive pyrolyzates such as amines and isocyanates that are challenging to analyze with conventional Py-GC/MS. nih.gov

In this technique, the sample is first pyrolyzed, and the resulting fragments are then derivatized in the gas phase before entering the GC-MS system. This in-situ derivatization stabilizes reactive compounds, preventing their polymerization and allowing for their successful separation and identification. For example, N-methyl-bis-trifluoroacetamide (MBTFA) has been used as a derivatization agent in the Py-GPD-GC/MS analysis of polyurethane pyrolyzates like 4,4'-methylenedianiline (B154101) (MDA). nih.gov This approach successfully inhibited the polymerization of reactive pyrolyzates and enabled the detection of their trifluoroacetylated derivatives, demonstrating the potential of this technique for a deeper characterization of complex polymers. nih.gov

UV-Vis Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. sci-hub.se The absorption of light corresponds to electronic transitions within the molecule, and the wavelength of maximum absorbance (λmax) can provide information about the electronic structure, particularly the presence of chromophores and conjugated π-electron systems. nih.govutoronto.ca

For this compound, the high-resolution proton and fluorine resonance spectra have been studied in solvents like tetrahydrofuran and acetone, which can be correlated with its electronic environment. chemicalbook.com While detailed UV-Vis spectra for this compound itself are not extensively reported in the provided context, the technique is broadly applicable to its derivatives and reaction products. UV-Vis detectors are commonly integrated with High-Performance Liquid Chromatography (HPLC) to quantify and identify compounds in liquid streams. sci-hub.se The technique can also be used to monitor reaction kinetics and study molecular mechanisms. sci-hub.se

The appearance of vibrational fine structure in UV-Vis spectra, which is more pronounced in the vapor phase, can offer insights into the different three-dimensional conformations and vibrational energy levels of a molecule. utoronto.ca

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. This allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the properties and behavior of a compound.

X-ray Diffraction Analysis of this compound Derivatives

X-ray diffraction analysis has been instrumental in elucidating the molecular structures of derivatives of this compound. Although specific crystallographic data for the parent compound is not detailed in the provided search results, studies on related structures, such as 2-hydroxy-N-methylacetohydrazide, reveal key structural features. In this regioisomer, all non-hydrogen atoms are coplanar, and the hydroxyl and carbonyl groups are in a cis position. nih.gov

The structural information obtained from X-ray diffraction is crucial for understanding the conformation and stereochemistry of these molecules. The Automated Topology Builder (ATB) and Repository is a tool that can facilitate the development of molecular force fields for simulations based on such structural data. uq.edu.au

Table 1: Crystallographic Data for 2-hydroxy-N-methylacetohydrazide

ParameterValue
Chemical FormulaC₃H₈N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.3138 (3)
b (Å)10.3696 (6)
c (Å)8.8953 (5)
β (°)98.435 (2)
Volume (ų)484.50 (5)
Z4

Data for 2-hydroxy-N-methylacetohydrazide, a structural analog. nih.gov

Analysis of Hydrogen Bonding and Molecular Interactions

Hydrogen bonding and other non-covalent interactions play a critical role in determining the packing of molecules in a crystal lattice and influencing their physical properties. In the crystal structure of 2-hydroxy-N-methylacetohydrazide, intermolecular O—H⋯O hydrogen bonds lead to the formation of dimers. nih.gov These dimers are further linked by N—H⋯O hydrogen bonds, creating a three-dimensional supramolecular network. nih.gov

The analysis of these interactions is often complemented by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts. For 2-hydroxy-N-methylacetohydrazide, the dominant interactions are H⋯H contacts (58.5%) and H⋯O/O⋯H contacts (31.7%). nih.gov The strength of hydrogen bonds can also be inferred from spectroscopic data, such as NMR chemical shifts of the amide proton, which are sensitive to the hydrogen-bond length and angle. researchgate.net In some related amide structures, strong cyclic dimers are formed through hydrogen bonding. researchgate.net

Table 2: Hydrogen Bond Geometry for 2-hydroxy-N-methylacetohydrazide

D—H···Ad(D—H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
O2—H2A···O1ⁱ0.841.892.723 (2)173
N1—H1A···O1ⁱⁱ0.882.102.972 (2)172

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z. nih.gov

Chromatographic Methods

Chromatography, a powerful separation technique, is central to the analysis of this compound. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and its potential adducts.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. It is particularly well-suited for determining the purity of the compound and for its quantitative analysis in various matrices.

Purity Determination:

The purity of this compound is a critical parameter, and GC coupled with a Flame Ionization Detector (FID) is a standard method for its assessment. The principle of this method lies in the separation of the main compound from any volatile impurities based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The FID then detects the eluted compounds as they combust in a hydrogen-air flame, generating a current proportional to the amount of carbon atoms.

A typical GC-FID method for the purity analysis of this compound would involve the following parameters:

Parameter Condition
GC System Agilent 7890 GC or equivalent
Column Agilent CP-Volamine (30 m x 0.32 mm ID, 5 µm film thickness) or similar polar capillary column
Carrier Gas Helium
Inlet Temperature 220 °C
Injection Volume 1.0 µL
Injection Mode Split (e.g., 2:1 ratio)
Oven Temperature Program Initial 70 °C, ramp to 90 °C at 5 °C/min, hold for 2 min, then ramp to 200 °C at 20 °C/min, hold for 6 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Makeup Flow (N2) 25 mL/min
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min

Under these conditions, this compound would elute at a specific retention time, and any impurities would appear as separate peaks. The percentage purity is calculated based on the relative peak areas. For instance, a high-purity sample would exhibit a single major peak corresponding to the main compound.

Quantitative Analysis:

For quantitative analysis, where the exact concentration of this compound needs to be determined, a calibration curve is typically established using standards of known concentrations. The peak area of the analyte in a sample is then compared to the calibration curve to determine its concentration. The use of an internal standard is often recommended to improve the accuracy and precision of the quantification by correcting for variations in injection volume and instrument response.

A hypothetical quantitative analysis of a sample containing this compound could yield the following results:

Compound Retention Time (min) Peak Area Concentration (µg/mL)
This compound8.512500050
Impurity 16.212500.5
Impurity 29.825001.0

These results would indicate the concentration of the main compound and any detected impurities, providing a comprehensive quantitative profile of the sample.

High-Performance Liquid Chromatography (HPLC)

While GC is suitable for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile. HPLC separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

For the analysis of this compound and its potential adducts, a reversed-phase HPLC method with UV detection is a common approach. In reversed-phase HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

A potential HPLC method for the analysis of this compound could be as follows:

Parameter Condition
HPLC System Knauer HPLC system or equivalent
Column Reversed-phase C8 (150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol (B129727):Acetonitrile:Potassium dihydrogen phosphate (B84403) buffer (50 mM, pH 3.2) in a ratio of 29:38:33 (v/v/v)
Flow Rate 1 mL/min
Injection Volume 25 µL
Detection UV at 226.4 nm

Under these conditions, this compound would have a characteristic retention time. The analysis of adducts would depend on their specific chemical properties, and the method might need to be optimized accordingly. For instance, adducts formed through reactions with biological molecules might require different mobile phase compositions or detection wavelengths for optimal separation and sensitivity. nih.gov

A hypothetical chromatogram from an HPLC analysis could show the following:

Compound Retention Time (min) Peak Area
This compound4.598000
Adduct 17.215000

This data would allow for the identification and quantification of both the parent compound and its adducts in a given sample, which is crucial for studying its reactivity and metabolic fate.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other chemical properties with a favorable balance of accuracy and computational cost.

The flexibility of N-Methyl-2,2,2-trifluoroacetamide allows for the existence of different spatial arrangements of its atoms, known as conformations or rotamers. These rotamers arise from rotation around single bonds, primarily the C-C and C-N bonds. DFT calculations are instrumental in identifying the stable rotamers and determining their relative energies.

For analogous N-methylfluoroamides, theoretical calculations have shown the presence of multiple stable rotamers. libretexts.org For instance, a study on N-methyl-2-fluoroacetamide (NMFA), a closely related compound, identified two stable rotamers: cis and trans. libretexts.orgwikipedia.org The energy difference (ΔE) between these conformers is significantly influenced by the surrounding environment, as demonstrated by calculations that incorporate solvent effects. wikipedia.org

In the case of NMFA, ab initio calculations at the CBS-Q level determined the energy difference between the cis and trans rotamers to be 19.7 kJ mol⁻¹ in the vapor phase. libretexts.org The stability of conformers can change dramatically with the polarity of the solvent. For example, the energy difference for NMFA decreases in chloroform (B151607) and even more so in dimethyl sulfoxide (B87167) (DMSO), indicating a shift in the conformational equilibrium. wikipedia.org This is a critical consideration, as the dominant conformation in a given solvent will dictate the molecule's average properties and reactivity in that medium.

Table 1: Calculated Energy Difference (ΔE) between Conformers of N-methyl-2-fluoroacetamide (NMFA) in Various Media Data serves as an illustrative example of solvent effects on a closely related compound.

MediumΔE (cis-trans) (kJ mol⁻¹)
Vapour Phase21.3 wikipedia.org
Chloroform (CDCl₃)8.9 wikipedia.org
Dimethyl Sulfoxide (DMSO)0.8 wikipedia.org

This interactive table is based on data for N-methyl-2-fluoroacetamide, a structural analog of this compound.

For this compound, similar conformational isomers (e.g., gauche and trans) resulting from rotation around the C-C bond are expected. The bulky trifluoromethyl group likely imposes significant steric hindrance, influencing the rotational energy barrier and the relative stability of the conformers. Detailed DFT calculations would be required to quantify these energetic differences and predict the most stable conformations in the gas phase and in various solvents.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for predicting the reactivity of a molecule. libretexts.orgwikipedia.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them are key indicators of a molecule's electronic behavior.

HOMO : The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. libretexts.org A higher HOMO energy corresponds to a better electron donor.

LUMO : The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.org A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.govajchem-a.com These descriptors provide a more detailed picture of the molecule's chemical potential and hardness.

Table 2: Global Reactivity Descriptors Derived from HOMO and LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2A measure of the power of an atom or group to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness. Soft molecules are more reactive. nih.gov
Chemical Potential (μ)μ = -(I + A) / 2 = -χThe escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the energy lowering of a system when it accepts electrons. nih.gov

DFT calculations are a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com By calculating these parameters for a proposed structure, they can be compared with experimental spectra to confirm or elucidate the molecule's structure and conformation. nih.govnih.gov

The high-resolution proton and fluorine resonance spectra of N-methyltrifluoroacetamide have been experimentally studied. chemicalbook.com Additionally, the experimental 13C NMR spectrum is available. chemicalbook.com

Table 3: Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (ppm)
CH₃26.3
CF₃116.3 (quartet, JC-F ≈ 287 Hz)
C=O157.9 (quartet, JC-F ≈ 36 Hz)

Data obtained from publicly available spectral databases.

Computational prediction of these NMR shifts would involve optimizing the geometry of the most stable conformer(s) of this compound and then using a method like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com Comparing the calculated shifts with the experimental data in Table 3 would provide a rigorous validation of the computed structure. nih.gov Similarly, the calculation of vibrational frequencies can be compared to experimental IR and Raman spectra to assign the observed bands to specific molecular motions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, such as in various solvents or interacting with other molecules.

While specific MD simulations for this compound were not found in the surveyed literature, studies on closely related molecules demonstrate the potential of this technique. For example, MD simulations have been used extensively to investigate the behavior of 2,2,2-trifluoroethanol (B45653) (TFE) in water mixtures to understand its role as a cosolvent in stabilizing peptide structures. nih.goved.ac.uk These simulations show that TFE molecules can aggregate around peptides, displacing water and creating a low dielectric environment that favors the formation of internal hydrogen bonds. nih.gov

An MD simulation of this compound could reveal:

Solvation Structure: How solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the amide and solvent molecules.

Conformational Dynamics: The timescale and pathways of transitions between different rotamers. researchgate.net

Transport Properties: Diffusion coefficients and other properties related to its movement in a liquid phase.

These simulations require an accurate force field, which defines the potential energy of the system as a function of its atomic coordinates. Developing or validating a force field for this compound would be a crucial first step for any MD study.

Mechanistic Studies of Reactions Involving this compound

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies. This compound is a useful synthetic intermediate, indicating its participation in various chemical transformations. chemicalbook.com

The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic sites.

Nucleophilic Character: The lone pairs of electrons on the nitrogen and oxygen atoms allow the molecule to act as a nucleophile. The nitrogen atom, after deprotonation, would be a particularly strong nucleophilic center.

Electrophilic Character: The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom and is therefore a primary site for electrophilic attack.

DFT calculations can be used to model the course of a reaction involving this compound. For example, in a nucleophilic substitution reaction, the energy profile of the reaction pathway can be calculated to determine whether the mechanism is concerted (e.g., SN2) or stepwise. mdpi.com Computational studies on the reactions of related silylated amides with electrophiles have been performed to analyze the competition between different reaction pathways, such as alkylation and trans-silylation. irjweb.com A computational study of a nucleophilic aromatic substitution found that the reactivity of various amines could be explained by the stability of the intermediate Meisenheimer complexes, as calculated by DFT. researchgate.net

For this compound, a mechanistic study could, for example, investigate its acylation or its reaction with an alkyl halide. Such a study would involve locating the transition state structures for the proposed mechanistic steps and calculating the corresponding activation barriers. This would provide a detailed, molecular-level understanding of the factors controlling the reaction's outcome and rate.

Reaction Pathway Elucidation

The elucidation of reaction pathways involves mapping the energetic course of a chemical transformation from reactants to products. This includes identifying all stable intermediates and the transition states that connect them. Computational models can explore various potential mechanisms, such as concerted versus stepwise pathways or the influence of different reagents and solvents on the reaction course.

One of the fundamental reactions involving this compound is its formation via the trifluoroacetylation of methylamine (B109427). A plausible pathway involves the reaction of methylamine with an acylating agent like trifluoroacetic anhydride (B1165640) or methyl trifluoroacetate (B77799). Computational studies on analogous amidation reactions have shown that the mechanism is highly dependent on the reaction conditions. For instance, the synthesis of trifluoroacetamides has been studied using a combination of trifluoroacetic acid (TFA) and a dehydration agent like propylphosphonic anhydride (T3P) in a continuous-flow system. acs.org The process involves the formation of a mixed anhydride intermediate, which is then attacked by the amine.

Another key reaction pathway where this compound acts as a reactant is in the synthesis of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a widely used silylating agent. chemicalbook.comgoogle.com The reaction involves the treatment of this compound with a silyl (B83357) donor such as N,O-bis(trimethylsilyl)acetamide (BSA). The proposed mechanism involves the transfer of a trimethylsilyl (B98337) group from BSA to the nitrogen atom of this compound. The reaction is typically heated to drive it to completion. google.com

Computational investigations into similar functionalization reactions, such as the trifluoromethylation of nucleophiles using Umemoto's reagent, have been conducted using DFT. rsc.org These studies compare different potential pathways, for example, a "frontside" versus a "backside" attack on the trifluoromethyl group. By calculating the energy profiles for each path, researchers can determine the most likely mechanism. For the reaction of pyrrole (B145914) with a model Umemoto reagent, the backside attack was found to be significantly favored, with a lower energy barrier. rsc.org Such analyses are crucial for understanding selectivity and optimizing reaction conditions.

Solvent effects can also dramatically alter reaction pathways. DFT studies combined with implicit solvent models (like the Solvation Model based on Density, SMD) have been used to investigate the N-functionalization of heterocycles. mdpi.comresearchgate.net These studies have shown that the polarity and nature of the solvent can change the energy barriers and even the preferred regioselectivity of a reaction, consistent with experimental observations where product yields vary significantly between solvents like acetonitrile, chloroform, and 1,2-dichloroethane. mdpi.comresearchgate.net

Transition State Analysis

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on that pathway. The analysis of its structure and energy is fundamental to understanding reaction kinetics and mechanisms. Computational chemistry allows for the precise location of transition states on the potential energy surface and the calculation of their properties.

Key characteristics of a transition state analysis include:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Geometry: The specific arrangement of atoms at the transition state, including bond lengths and angles that are in the process of breaking and forming.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate towards the product.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products. mdpi.com

In studies of related reactions, DFT calculations have provided detailed pictures of transition states. For example, in the trifluoromethylation of pyrrole, the transition state for the favored backside attack mechanism was characterized. The calculated activation energies at a high level of theory (CCSD(T)) were crucial in distinguishing between competing pathways. rsc.org

Table 1: Calculated Activation Energies for Competing Trifluoromethylation Pathways of Pyrrole on a Model Umemoto Reagent. rsc.org
Reaction PathwayLevel of TheoryCalculated Activation Energy (ΔE‡) (kJ mol⁻¹)
Backside AttackCCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p)135.9
Frontside AttackCCSD(T)/6-311+G(d,p)//M06-2X/6-311+G(d,p)192.3
Backside AttackMP2/6-311+G(d,p)//M06-2X/6-31+G(d)131.9
Frontside AttackMP2/6-311+G(d,p)//M06-2X/6-31+G(d)188.2

Similarly, detailed transition state analysis has been performed for enzymatic reactions, such as DNA methylation by human DNA methyltransferase 1 (DNMT1). nih.gov Although a different system, the principles of the analysis are universal. The study characterized a loose, SN2-type transition state for the methyl transfer reaction. Pauling bond orders were calculated to describe the extent of bond formation and cleavage at the transition state. nih.gov

Table 2: Calculated Bond Properties at the SN2 Transition State of the DNMT1-Catalyzed DNA Methylation Reaction. nih.gov
BondBond Length (Å)Pauling Bond OrderDescription
SAM (S-C)2.250.37Breaking bond from methyl donor
Cytidine (C5-C)2.250.37Forming bond to methyl acceptor
Cys (S-C6)1.880.92Pyrimidine-activating bond

For the reactions involving this compound, a similar computational approach would be employed. For its synthesis from methylamine and trifluoroacetic anhydride, the transition state would likely involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the anhydride. The geometry would show an elongated C-O bond in the anhydride and a nascent N-C bond. For its silylation to form MSTFA, the transition state would feature a partially formed N-Si bond and a partially broken Si-N or Si-O bond from the silyl donor (e.g., BSA). Calculating the energy barriers for these steps would provide a quantitative understanding of the reaction kinetics.

Advanced Applications and Emerging Research Areas

Applications in Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms into pharmacologically active molecules is a widely utilized strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. N-Methyl-2,2,2-trifluoroacetamide serves as a key intermediate in the synthesis of such fluorinated compounds.

Synthesis of Fluorinated Pharmaceuticals

This compound is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). xindaobiotech.com Its role as a synthetic intermediate is particularly important for introducing the trifluoromethyl group into larger, more complex molecules. xindaobiotech.com This process can significantly enhance the biological activity and chemical stability of the resulting pharmaceutical compounds. xindaobiotech.com The trifluoromethyl group is known to improve the pharmacological profile of drug candidates.

The compound's utility is demonstrated in its application for preparing electrophilic 11β-aryl derivatives of estradiol, which act as steroidal affinity labels for the estrogen receptor α. chemicalbook.com This highlights its role in developing targeted therapies. The synthesis of this compound itself can be achieved through the reaction of trifluoroacetic acid with methylamine (B109427). xindaobiotech.com

Development of Antiviral Agents

In the field of antiviral research, this compound has been utilized in the synthesis of novel therapeutic candidates. Specifically, it is used to synthesize amino-substituted derivatives of 5'-amino-5'-deoxy-5'-noraristeromycin, which are being investigated for their potential as antiviral agents. chemicalbook.com This application underscores the compound's importance in the development of new treatments for viral infections.

Modulating Pharmacokinetic Properties of Peptide Drugs

Peptide-based drugs often face challenges related to their pharmacokinetic properties, such as poor stability and rapid degradation in the body. Chemical modification is a common strategy to overcome these limitations. The trifluoroacetamide (B147638) group can be used as a protecting group during the on-resin N-methylation of peptides. This process of N-methylation can significantly modulate the pharmacokinetic properties of peptide drugs, potentially leading to improved therapeutic efficacy.

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound has found utility in the development of modern agrochemicals and advanced materials, contributing to innovations in crop protection and energy storage.

Insecticide and Pesticide Development

This compound is used as an intermediate in the synthesis of pesticides. wxdchem.com The introduction of the trifluoromethyl group into agrochemical structures can lead to enhanced efficacy and stability of the final product. This makes it a valuable component in the development of new and improved crop protection solutions.

Formulation of Advanced Materials

In the realm of materials science, N-Methyltrifluoroacetamide is a key component in the formulation of deep eutectic solvents (DESs). nih.gov These DESs, particularly those based on N-Methyltrifluoroacetamide and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), are being explored as novel electrolytes for high-voltage lithium-ion batteries. nih.gov These materials exhibit desirable properties such as low viscosity, high ionic conductivity, and non-flammability, making them promising for the development of safer and more efficient energy storage systems. nih.gov

This compound in Biochemical Assays and Biological Characterization

This compound serves as a valuable synthetic intermediate in the development of molecules for biochemical and biological studies. It is utilized in the preparation of electrophilic 11β-aryl derivatives of estradiol, which function as steroidal affinity labels for the estrogen receptor α chemicalbook.com. This application highlights its role in creating specialized probes for characterizing receptor-ligand interactions, a fundamental aspect of biochemical research.

Furthermore, research into the synthesis of various trifluoroacetamide compounds has explored their biological activities. In studies where trifluoroacetylaniline compounds were synthesized, some of the resulting molecules demonstrated significant bactericidal effects researchgate.net. For instance, one such compound exhibited a bactericidal rate of over 99% against Bacillus subtilis, indicating the potential of this class of compounds in developing new antimicrobial agents researchgate.net. These investigations provide a scientific basis for future drug screening and the development of new molecules with specific biological functions researchgate.net.

Potential in Battery Systems Research

This compound (FNMA) has emerged as a significant compound in the research and development of advanced battery electrolytes, particularly in the formation of Deep Eutectic Solvents (DESs) nih.govresearchgate.net. These DESs, which are mixtures of a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA), offer potential advantages for battery safety and performance, such as non-flammability and high thermal stability researchgate.net.

In one study, a novel DES was formulated using N-methyltrifluoroacetamide as the HBD and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) as the HBA researchgate.net. The resulting binary system exhibits a wide eutectic molar ratio range and a very low eutectic temperature of -84 °C, making it a viable liquid electrolyte across a broad temperature spectrum researchgate.net. The thermal and transport properties of these DESs have been systematically investigated, revealing their potential as safe and efficient electrolytes for energy storage systems researchgate.net. For example, the DES composition with a 4:1 molar ratio of FNMA to LiTFSI shows high thermal stability with a weight loss onset temperature of 78 °C, relatively high ionic conductivity, and non-flammability researchgate.net.

Research has also explored DESs based on the similar compound 2,2,2-trifluoroacetamide (TFA) with lithium salts like LiTFSI and LiPF6 for use in high-voltage lithium-ion batteries acs.orgunimib.itunimib.it. These electrolytes have demonstrated relatively high thermal stability (up to 150 °C) compared to traditional organic solvents and promising electrochemical performance acs.org. The strong intermolecular interactions between the trifluoroacetamide component and the lithium salt contribute to this enhanced stability nih.gov.

The table below summarizes key properties of DESs based on this compound (FNMA) and LiTFSI.

Molar Ratio (FNMA:LiTFSI)Onset Temperature of Weight Loss (°C)Viscosity (η) at 25 °C (mPa·s)Ionic Conductivity (σ) at 25 °C (mS·cm⁻¹)Eutectic Temperature (°C)
4:17848.90.86-84
3:181Not ReportedNot ReportedNot Reported

Data sourced from Lyu et al., 2022. nih.govresearchgate.net

Novel Derivatization Agents for Analytical Purposes

While this compound itself is not typically used as a primary derivatization agent, it is a key byproduct of reactions involving related trifluoroacetylating agents, and its properties are crucial for the success of these analytical methods. Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis, commonly by gas chromatography (GC).

Agents such as N-Methyl-bis(trifluoroacetamide) (MBTFA) are used to introduce a trifluoroacetyl group to primary and secondary amines, hydroxyl, and thiol groups under mild, non-acidic conditions gcms.cz. The primary advantage of using MBTFA is that its principal byproduct is N-methyltrifluoroacetamide gcms.cz. This byproduct is both stable and volatile, ensuring that it does not interfere with the chromatographic analysis of the derivatized target compounds gcms.cz. This characteristic makes trifluoroacetylating agents ideal for trace analysis using sensitive detectors like the electron capture detector (ECD) gcms.cz.

Optimization of Derivatization for Isotopic Enrichment Studies

In stable isotope kinetic studies, which are vital in metabolic research, precise measurement of isotopic enrichment is essential. Derivatization is a key step in preparing biological molecules like glycerol for analysis by gas chromatography/mass spectrometry (GC/MS). While direct studies optimizing this compound for this purpose are not prominent, research on closely related derivatization agents highlights the importance of the trifluoroacetamide structure in these applications.

For instance, a method utilizing N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA) as a derivatization agent for determining the isotopic enrichment of glycerol in very-low density lipoproteins has been significantly optimized nih.govsurrey.ac.uk. The goal of such optimization is to develop a robust GC/MS method that measures the intact glycerol backbone, which is crucial for avoiding inaccuracies caused by tracer recycling from glycolysis and gluconeogenesis nih.gov. The optimization of the MTBSTFA derivatization process led to the production of a more stable derivative and increased the recovery of standards by 27-fold, demonstrating the critical role of the derivatization step in the accuracy and sensitivity of isotopic enrichment studies nih.gov.

Applications in Metabolomics and Proteomics

Metabolomics and proteomics are large-scale studies of small molecules (metabolites) and proteins, respectively, within biological systems stanford.edusciopen.comnih.gov. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique in these fields, but many endogenous molecules, such as amino acids, organic acids, and sugars, are non-volatile and cannot be analyzed directly mdpi.com. Therefore, chemical derivatization is a mandatory sample preparation step to increase the volatility and thermal stability of these analytes mdpi.com.

Silylation is a common derivatization technique in metabolomics, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mdpi.comlabmal.comnih.gov. These reagents react with active hydrogens in functional groups like hydroxyls, carboxyls, and amines, replacing them with a trimethylsilyl (B98337) (TMS) group mdpi.com. The trifluoroacetamide portion of these reagents facilitates the reaction. The choice of derivatization agent is critical, as N-trimethylsilyl derivatives can sometimes be unstable, potentially leading to inconsistent results mdpi.com. The development and optimization of derivatization strategies are therefore central to advancing the fields of metabolomics and proteomics by enabling the reliable detection and quantification of a wider range of biomolecules nih.govresearchgate.net.

Conclusion and Future Research Directions

Summary of Key Research Contributions

N-Methyl-2,2,2-trifluoroacetamide has established itself as a valuable building block in several areas of organic synthesis. Its utility as a synthetic intermediate is noteworthy, particularly in the preparation of biologically relevant molecules. For instance, it has been instrumental in the synthesis of electrophilic 11β-aryl derivatives of estradiol, which are employed as steroidal affinity labels for the estrogen receptor α. nih.gov Furthermore, it serves as a key precursor in the synthesis of amino-substituted derivatives of 5'-amino-5'-deoxy-5'-noraristeromycin, which have shown potential as antiviral agents. nih.gov

The reactivity of the N-H bond in this compound has been harnessed in hydroamidation reactions. Studies have demonstrated its ability to undergo addition to activated alkenes, providing a direct route to more complex amides.

A significant contribution of this compound lies in its application for introducing the trifluoromethyl group into organic molecules, a motif of increasing importance in medicinal and materials chemistry. It has been utilized in the synthesis of various trifluoromethyl-containing nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.

Unexplored Reactivities and Methodologies

Despite its utility, the full reactive potential of this compound remains to be unlocked. Current research has predominantly focused on the reactivity of the N-H bond and the carbonyl group. Future investigations could fruitfully explore the following areas:

C-F Bond Activation: The trifluoromethyl group is generally considered robust. However, developing methodologies for the selective activation of a C-F bond in this compound could open up new avenues for its derivatization. This could involve transition-metal catalysis or other novel activation strategies to replace one or more fluorine atoms with other functional groups. While direct C-F activation of this compound has not been extensively reported, studies on the C-F bond activation of other trifluoromethyl compounds, such as trifluoroacetic acid, by metal complexes suggest that this is a feasible, albeit challenging, area for future research. nih.govnih.gov

Derivatization of the Trifluoromethyl Group: Beyond C-F activation, the trifluoromethyl group could potentially be used as a synthetic handle for other transformations. Research into reactions that modify the CF3 group without breaking the C-F bonds could lead to novel fluorinated building blocks.

Novel Catalytic Systems: While some catalytic applications of this compound exist, there is considerable scope for developing new and more efficient catalytic systems for its known transformations. This could include the use of earth-abundant metal catalysts or organocatalysts to improve the sustainability and cost-effectiveness of these reactions.

Integration with Flow Chemistry and Automation

The integration of this compound chemistry with continuous-flow processing and automation presents a significant opportunity to enhance reaction efficiency, safety, and scalability. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities.

A notable example is the use of a continuous-flow system for the synthesis of trifluoromethylated N-fused heterocycles, where the formation of a trifluoroacetamide (B147638) intermediate is a key step. sigmaaldrich.com This approach allows for the safe handling of reactive intermediates and facilitates rapid reaction optimization.

The general advantages of automated flow chemistry, such as high-throughput screening of reaction conditions and unattended operation, are directly applicable to reactions involving this compound. [14, 15 from the first set of results] Future work should focus on adapting more of the batch reactions involving this reagent to continuous-flow processes.

Table 1: Comparison of Batch vs. Flow Synthesis of a Trifluoroacetamide Intermediate

Parameter Batch Synthesis Continuous-Flow Synthesis
Reaction Time Several hours Minutes
Temperature Control Less precise Precise
Scalability Difficult Straightforward
Safety Potential for thermal runaway Enhanced safety

Development of Asymmetric Synthesis Applications

The development of asymmetric applications for this compound is a promising area for future research. The trifluoromethyl group is a key feature in many chiral pharmaceuticals, and developing stereoselective methods for its introduction is of high importance.

Future research could focus on the following:

Chiral Auxiliaries: this compound could be used as a starting material for the synthesis of novel chiral auxiliaries. The trifluoromethyl group can impart unique steric and electronic properties to an auxiliary, potentially leading to high levels of stereocontrol in asymmetric transformations.

Chiral Building Blocks: Derivatization of this compound into chiral building blocks would provide valuable synthons for the asymmetric synthesis of complex molecules.

Asymmetric Catalysis: this compound and its derivatives could be employed as substrates in asymmetric catalytic reactions. For instance, the development of catalytic systems for the enantioselective reduction of a ketone derived from this amide could provide access to chiral trifluoromethylated alcohols. The use of bio-based solvents in asymmetric catalysis is also a growing area that could be applied to reactions with this compound. mdpi.com

Environmental and Sustainability Considerations in this compound Chemistry

The increasing focus on green chemistry necessitates an evaluation of the environmental impact and sustainability of chemical processes involving this compound.

Synthesis of this compound: The development of greener synthetic routes to this compound itself is a crucial first step. This could involve the use of more environmentally benign reagents, solvents, and catalysts. For example, a patented method for the synthesis of the related N-methyl-N-trimethylsilyl trifluoroacetamide avoids the use of corrosive reactants and a filtration step to remove by-product salts, representing a step towards a greener process. google.com

Environmental Fate: The trifluoroacetamide moiety raises concerns about its environmental persistence. Trifluoroacetic acid (TFA), a potential degradation product, is known to be highly persistent in the environment and can accumulate in water sources. nih.govchemrxiv.orgmdpi.comunep.org While the toxicity of TFA is currently considered low at present environmental concentrations, its long-term effects are still under investigation. researchgate.net Research into the biodegradation of this compound and its derivatives is needed to fully assess its environmental footprint. Studies on the microbial degradation of other nitrogen-containing and fluorinated compounds could provide insights into potential metabolic pathways. nih.govresearchgate.netfrontiersin.orgnih.govukm.my

Q & A

Basic: What synthetic routes are commonly used to prepare N-Methyl-2,2,2-trifluoroacetamide, and how is its purity validated?

This compound is synthesized via Friedel–Crafts acylation , where methylamine reacts with trifluoroacetic anhydride (TFAA) under controlled conditions . The reaction typically proceeds in anhydrous solvents (e.g., toluene) to minimize hydrolysis. Post-synthesis, purity is validated using melting point analysis (e.g., lit. mp 76°C for analogous compounds) and spectroscopic methods such as IR spectroscopy (C=O stretch at ~1680–1720 cm⁻¹) and single-crystal XRD for structural confirmation .

Advanced: How can molecular docking studies predict the bioactivity of this compound against antimicrobial targets?

Docking studies using AutoDock Tools 1.5.6 and Autodock 4.2.5.1 are employed to model interactions with enzymes like AmpC beta-lactamase and CYP51 . Key steps include:

  • Protein preparation : Retrieve 3D structures from PDB (e.g., 1KE4 for AmpC beta-lactamase).
  • Ligand optimization : Assign bond torsions and convert to PDBQT format.
  • Binding energy analysis : Low free binding energy (e.g., -5.53 kcal/mol for AmpC) indicates strong inhibition. Hydrogen bonding with residues like TYR250 and PRO304 further validates target specificity .

Basic: What spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Methyl groups appear at δ ~2.8–3.2 ppm (¹H) and δ ~35–40 ppm (¹³C). The trifluoromethyl (CF₃) group shows a singlet at δ ~115–120 ppm (¹⁹F NMR) .
  • Single-crystal XRD : Provides precise bond lengths (e.g., C=O at ~1.22 Å) and torsion angles, critical for validating molecular geometry .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

Discrepancies in cytotoxicity or antimicrobial activity (e.g., IC₅₀ ranging from 54.7% to 75.3% ) are addressed by:

  • Statistical rigor : Apply Duncan’s multiple range test (p < 0.05) to assess significance .
  • Dose-response standardization : Use consistent concentrations (e.g., 100–200 µg/mL) and replicate experiments.
  • Assay controls : Include reference compounds (e.g., isoniazid for antitubercular activity ).

Basic: What are the critical physicochemical properties of this compound for experimental design?

PropertyValueRelevance
Boiling Point156.5°C Solvent selection for reactions
Density1.266 g/cm³ Solubility in organic phases
LogP (Partition Coeff.)~1.2 (estimated)Membrane permeability in bioassays

Advanced: How can structural modifications enhance the cytotoxic activity of this compound?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., NO₂) to increase electrophilicity, improving interactions with cellular targets .
  • SAR studies : Compare derivatives (e.g., N-benzyl vs. N-ethyl) to identify optimal alkyl/aryl groups. For example, N-benzyl analogs show improved antifungal activity (MIC = 15.62 µg/mL against A. flavus) .

Basic: What analytical challenges arise in characterizing this compound via NMR?

  • Signal overlap : The CF₃ group’s strong deshielding effect can obscure nearby proton signals. Use deuterated solvents (e.g., DMSO-d₆) and high-field instruments (>400 MHz) to improve resolution .
  • Quantitative analysis : Integrate ¹⁹F NMR peaks for accurate purity assessment due to minimal background interference .

Advanced: What catalytic applications exist for this compound in organic synthesis?

  • Metathesis reactions : Immobilized Ru catalysts (e.g., Hoveyda–Grubbs) enable ring-closing metathesis of substrates like N,N-diallyl-2,2,2-trifluoroacetamide, achieving >90% conversion under optimized conditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.